molecular formula C21H25ClN4O3 B2493265 N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034307-29-2

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2493265
CAS RN: 2034307-29-2
M. Wt: 416.91
InChI Key: NDLCIGJIKNDOKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution and radiolabeling techniques to create potential radiotracers for studying cannabinoid receptors using PET imaging. For example, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in pyrazole rings for synthesizing radiolabeled compounds with specific radioactivity and purity suitable for PET studies (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular interaction and structural analysis of similar antagonists show distinct conformations and interactions with cannabinoid receptors, suggesting the importance of molecular orientation and electrostatic character in receptor binding. Shim et al. (2002) provided insights into the conformational analysis and pharmacophore modeling for CB1 receptor ligands, emphasizing the steric and electrostatic factors influencing receptor interaction (Shim et al., 2002).

Chemical Reactions and Properties

Cabezas et al. (1988) studied the synthesis and structural aspects of a compound with a piperidine ring, highlighting the conformational preferences and potential for forming various chemical derivatives through reactions at different functional groups (Cabezas et al., 1988).

Physical Properties Analysis

Wang et al. (2016) investigated the crystal structure of an N,N′-bis(substituted)oxamide compound, revealing insights into the molecular arrangement, hydrogen bonding, and supramolecular structure, which are crucial for understanding the physical properties of similar compounds (Wang et al., 2016).

Chemical Properties Analysis

Harini et al. (2014) described the synthesis and evaluation of novel piperidin-4-one oxime esters, focusing on their antioxidant and antimicrobial potential. This research provides a foundation for understanding the chemical reactivity and potential biological activities of related compounds (Harini et al., 2014).

Scientific Research Applications

Radiotracer Synthesis for PET Imaging

Research has explored the synthesis of radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This compound has potential as a radiotracer for studying cannabinoid receptors in the brain using positron emission tomography (PET) imaging. This development is significant for neurological and pharmacological studies, especially in understanding cannabinoid receptor dynamics (Katoch-Rouse & Horti, 2003).

Chemical Synthesis and Structural Analysis

The synthesis of various pyridine derivatives, including those similar to the queried compound, has been conducted for different applications. Studies have focused on their synthesis, structural characterization, and potential uses in various fields, such as agriculture and pharmaceuticals. For instance, the synthesis of pyridine derivatives for insecticidal activities indicates the versatility of these compounds in agricultural applications (Bakhite et al., 2014).

Molecular Interaction Studies

Molecular interaction studies involving compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provide insights into their binding dynamics with specific receptors. This research is crucial in drug development and understanding receptor-ligand interactions at a molecular level, especially for compounds targeting cannabinoid receptors (Shim et al., 2002).

Pharmaceutical Research

The broader category of pyridine derivatives, which includes compounds structurally related to the queried chemical, has been extensively studied for their pharmacological properties. This encompasses a wide range of potential therapeutic applications, from analgesics to anticonvulsants, highlighting the importance of these compounds in medicinal chemistry (Lalinde et al., 1990).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3/c1-14-11-17(5-8-23-14)26-9-6-15(7-10-26)13-24-20(27)21(28)25-18-12-16(22)3-4-19(18)29-2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLCIGJIKNDOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

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